molecular formula C8H10O3 B3193300 Methyl 3-ethylfuran-2-carboxylate CAS No. 704913-84-8

Methyl 3-ethylfuran-2-carboxylate

Cat. No. B3193300
CAS RN: 704913-84-8
M. Wt: 154.16 g/mol
InChI Key: VPJKEAAOTBKMRM-UHFFFAOYSA-N
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Description

Methyl furan-3-carboxylate, also known as 3-Furancarboxylic acid, methyl ester, is a chemical compound with the molecular formula C6H6O3 . It’s a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

While specific synthesis methods for Methyl 3-ethylfuran-2-carboxylate are not available, furan derivatives can be synthesized through various methods. For instance, polysubstituted furans can be prepared from sulfur ylides and alkyl acetylenic carboxylates .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and Diels-Alder reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties include melting point, boiling point, solubility, density, and refractive index .

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For example, some drugs work by inhibiting specific enzymes, while others may act as agonists or antagonists for certain receptors .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds may be flammable, corrosive, or toxic. Safety data sheets (SDS) provide information on the hazards of a compound and how to handle it safely .

Future Directions

The future directions in the field of organic chemistry and drug development involve the exploration of new synthetic strategies, the development of new therapeutic agents, and the study of the biological mechanisms of action of these agents .

properties

IUPAC Name

methyl 3-ethylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-6-4-5-11-7(6)8(9)10-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJKEAAOTBKMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-ethylfuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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